![molecular formula C18H26BNO2 B1373690 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine CAS No. 1048976-83-5](/img/structure/B1373690.png)
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine typically involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium or other transition metals under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the boron-containing moiety is believed to enhance its biological activity. Research indicates that derivatives of tetrahydropyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the tetrahydropyridine structure could lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Neuroprotective Effects
The neuroprotective properties of tetrahydropyridine derivatives have been investigated in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it a candidate for further research into treatments aimed at mitigating neurodegeneration . Experimental models have shown promising results in reducing oxidative stress and inflammation in neuronal cells.
Boron Chemistry
The presence of a boron atom in the structure of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine allows for versatile applications in organic synthesis. Boron compounds are widely used as intermediates in the synthesis of various organic molecules due to their ability to participate in cross-coupling reactions. This compound can serve as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Synthesis of Complex Molecules
The compound is also utilized in the synthesis of complex natural products and pharmaceuticals. Its unique structure allows it to act as a building block for more intricate chemical entities. Researchers have employed this compound in multi-step synthetic pathways to construct diverse molecular architectures with potential therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound has a similar boronic ester group and is used in similar types of reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another compound with a boronic ester group, used in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester that serves as a precursor in the synthesis of more complex boronic esters.
Uniqueness
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which combines a tetrahydropyridine ring with a boronic ester group. This combination imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (CAS No. 1048976-83-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₆BNO₂
- Molecular Weight : 299.22 g/mol
- Structure : The compound features a tetrahydropyridine ring substituted with a benzyl group and a dioxaborolane moiety.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure is crucial for its reactivity and interaction with biomolecules. Boron compounds are known to influence enzyme activity and cellular signaling pathways.
Antitumor Activity
Research has indicated that derivatives of dioxaborolane compounds exhibit significant antitumor properties. For instance:
- A study demonstrated that similar boron-containing compounds inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
The tetrahydropyridine structure is associated with neuroprotective effects. Compounds containing this moiety have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- In vitro studies suggest that these compounds can mitigate oxidative stress and promote neuronal survival .
Antiviral Properties
Some derivatives have shown promise in antiviral applications:
- A fragment-based drug discovery approach identified compounds that target viral proteins effectively, suggesting that the dioxaborolane moiety could enhance binding affinity to viral targets .
Case Studies
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial:
Properties
IUPAC Name |
1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWAVVCJBBNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678049 | |
Record name | 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048976-83-5 | |
Record name | 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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